molecular formula C12H21BO3 B11965778 Tris(2-methylprop-2-en-1-yl) borate CAS No. 78538-54-2

Tris(2-methylprop-2-en-1-yl) borate

Cat. No.: B11965778
CAS No.: 78538-54-2
M. Wt: 224.11 g/mol
InChI Key: AYFFECFSHYKLDG-UHFFFAOYSA-N
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Description

Tris(2-methylprop-2-en-1-yl) borate is a boron-based chemical compound with the molecular formula C12H21BO3. It is a colorless liquid with a faint odor and is highly flammable . This compound is primarily used as a catalyst in various industrial processes .

Preparation Methods

The synthesis of Tris(2-methylprop-2-en-1-yl) borate involves the reaction of boric acid with 2-methylprop-2-en-1-ol under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid to facilitate the esterification process. The reaction mixture is heated under reflux, and the product is purified through distillation .

Chemical Reactions Analysis

Tris(2-methylprop-2-en-1-yl) borate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like chlorine or bromine. The major products formed from these reactions are boronic acids, borohydrides, and various borate esters .

Scientific Research Applications

Tris(2-methylprop-2-en-1-yl) borate has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: This compound is used in the study of boron-containing biomolecules and their interactions with biological systems.

    Medicine: Research is being conducted on its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Tris(2-methylprop-2-en-1-yl) borate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating bond formation and cleavage .

Biological Activity

Tris(2-methylprop-2-en-1-yl) borate, a boron-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. Boron compounds, particularly boronic acids and their derivatives, have been recognized for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a tri-substituted boron compound where three 2-methylprop-2-en-1-yl groups are attached to a boron atom. This unique structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that boron-containing compounds exhibit significant anticancer properties. A study highlighted the role of boronic acids in modifying the selectivity and efficacy of anticancer agents. This compound may enhance the activity of existing chemotherapeutics through mechanisms such as proteasome inhibition and targeting specific cancer cell pathways .

Case Study: Boron Compounds in Cancer Therapy

A comprehensive review outlined various studies where boronic acids demonstrated cytotoxic effects on cancer cells. For instance, bortezomib, a well-known proteasome inhibitor, has shown improved efficacy when combined with boronic acid derivatives. This compound could potentially serve as a lead compound for developing new anticancer drugs .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Boron compounds are known to exhibit moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Experimental Findings

In vitro studies have demonstrated that several synthesized boron compounds, including those similar to this compound, showed promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antiviral Activity

The antiviral potential of this compound is another area of interest. Boronic acids have been shown to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.

Research Insights

Studies indicate that certain boron compounds can effectively inhibit the replication of viruses by acting on viral proteases or polymerases. The incorporation of a boronic acid moiety in antiviral agents has been linked to enhanced potency against various viruses, suggesting that this compound could be explored further for antiviral applications .

Toxicity and Safety Profile

Despite the promising biological activities, the safety profile of this compound remains crucial. Some studies have raised concerns regarding the toxicity of boron compounds; however, recent findings suggest that many can be safely utilized at therapeutic doses without significant adverse effects.

Toxicological Studies

Toxicity assessments using brine shrimp bioassays have shown that certain derivatives exhibit low toxicity levels while maintaining biological activity. This aspect is critical for the development of safe therapeutic agents based on this compound .

Properties

CAS No.

78538-54-2

Molecular Formula

C12H21BO3

Molecular Weight

224.11 g/mol

IUPAC Name

tris(2-methylprop-2-enyl) borate

InChI

InChI=1S/C12H21BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h1,3,5,7-9H2,2,4,6H3

InChI Key

AYFFECFSHYKLDG-UHFFFAOYSA-N

Canonical SMILES

B(OCC(=C)C)(OCC(=C)C)OCC(=C)C

Origin of Product

United States

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